2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-3-17-9(15)7-5(2)11-10(16)12-8(7)18-4-6(13)14/h3-4H2,1-2H3,(H,13,14)(H,11,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBDIJPBIZNBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

Introduction of the thioacetic acid moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the dihydropyrimidine ring with thioacetic acid.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, aryl halides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Alcohols.

Substitution products: Various alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

The compound 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, including biological activity, synthesis, and case studies.

Structural Features

The compound features a dihydropyrimidine core, which is known for its pharmacological relevance. The presence of the thioether linkage enhances its biological activity by potentially modifying its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest effective activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising potential for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

The compound has shown selective cytotoxicity towards various cancer cell lines in vitro. Studies have indicated that modifications in the molecular structure can enhance its efficacy against specific types of cancer cells, suggesting a pathway for the development of novel anticancer therapies. For instance, derivatives have demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.

Enzyme Inhibition

There is evidence that this compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of structurally related compounds. It established a correlation between specific structural features and enhanced biological activity, particularly noting that modifications to the thioether group significantly improved potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing on various cancer cell lines revealed that compounds with similar frameworks exhibited significant cytotoxic effects. The mechanisms were attributed to the induction of apoptosis and disruption of cellular processes essential for cancer cell survival.

Mecanismo De Acción

The mechanism of action of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-thiobarbituric acid: Similar structure but lacks the ethoxycarbonyl group.

2,2’-thiodiacetic acid: Contains a thioacetic acid moiety but lacks the dihydropyrimidine ring.

2-(acetylthio)acetic acid: Similar thioacetic acid moiety but different overall structure.

Uniqueness

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

The compound 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid is a derivative of dihydropyrimidine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

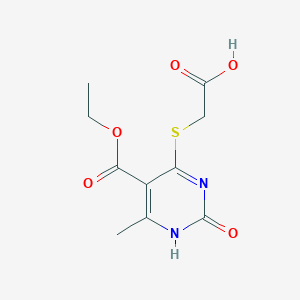

The chemical structure of the compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 283.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of specific enzymes involved in the inflammatory pathway. For instance, it may inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain .

3. Anticancer Properties

Studies have demonstrated that derivatives of dihydropyrimidine can induce apoptosis in cancer cell lines. The compound's structural features may enhance its affinity for cancer-related targets, potentially leading to cell cycle arrest and reduced proliferation in malignant cells .

Case Study 1: mPGES-1 Inhibition

A study evaluated the inhibitory effects of similar compounds on mPGES-1, revealing that certain derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells. The most promising compounds induced G0/G1 phase arrest at 24 hours, with increased subG0/G1 fractions indicating apoptosis at later time points .

Case Study 2: Antioxidant Activity Assessment

In vitro assays conducted on various dihydropyrimidine derivatives showed that they possess significant free radical scavenging abilities. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, with results indicating a strong correlation between structural features and antioxidant efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid?

- Answer : The compound can be synthesized via condensation reactions involving thiol-containing intermediates and pyrimidine precursors. For example, refluxing a mixture of substituted pyrimidine derivatives with sodium acetate in acetic acid facilitates nucleophilic thiol substitution at the 4-position of the pyrimidine ring . Optimizing reaction efficiency requires controlling stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (80–100°C), and catalyst selection (e.g., sodium acetate for deprotonation). Post-synthesis, recrystallization from acetic acid or ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for verifying the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the ethoxycarbonyl, methyl, and thioacetic acid moieties. X-ray crystallography, using programs like SHELXL for refinement, resolves the tautomeric state of the dihydropyrimidinone ring and validates bond lengths/angles . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns.

Q. What are the key stability considerations during purification and storage of this compound?

- Answer : The compound is sensitive to hydrolysis due to the ethoxycarbonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) should avoid aqueous conditions. Storage under inert gas (e.g., argon) at −20°C in anhydrous solvents (e.g., DMSO) prevents degradation. Regular NMR checks monitor stability over time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thioacetic acid moiety in nucleophilic or radical reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, highlighting the nucleophilic character of the sulfur atom. Molecular dynamics simulations assess steric hindrance around the thioether linkage, guiding substrate design for cross-coupling reactions .

Q. What experimental strategies resolve contradictions between theoretical and observed tautomeric behavior of the dihydropyrimidinone ring?

- Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks tautomeric shifts (e.g., keto-enol equilibrium) by monitoring proton exchange rates. X-ray diffraction at different temperatures further correlates crystal packing with tautomeric states. Solvent polarity adjustments (e.g., DMSO vs. chloroform) reveal environment-dependent equilibria .

Q. How does the electronic environment of the dihydropyrimidinone ring influence intermolecular interactions in co-crystal formation?

- Answer : The electron-deficient pyrimidinone ring engages in π-π stacking with aromatic co-formers, while the thioacetic acid group participates in hydrogen bonding. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction ratios, and SHELXL refinement identifies non-covalent contacts critical for crystal engineering .

Q. What mechanistic insights explain the regioselectivity of alkylation or acylation at the pyrimidine N1/N3 positions?

- Answer : Kinetic studies using in-situ IR spectroscopy track reaction intermediates. Substituent effects (e.g., ethoxycarbonyl vs. methyl groups) modulate electron density at N1/N3, favoring alkylation at the less electron-rich site. Solvent polarity (e.g., DMF vs. THF) further directs regioselectivity via transition-state stabilization .

Methodological Notes

- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in condensation reactions to shift equilibrium toward product formation .

- Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data and avoid misinterpretation of diffraction patterns .

- Data Validation : Cross-validate computational results (e.g., DFT-predicted bond angles) with experimental X-ray data to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.